Amoxicillin clavulanate

Description

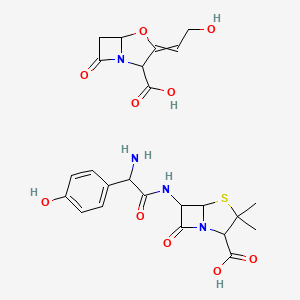

Structure

2D Structure

Properties

IUPAC Name |

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHTELASVOWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action

Amoxicillin (B794): Mechanism of Cell Wall Synthesis Inhibition

Amoxicillin, a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. pexacy.com This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protects the cell from osmotic pressure. patsnap.com The inhibition of cell wall synthesis ultimately leads to cell lysis and death. pexacy.compatsnap.com

Interaction with Penicillin-Binding Proteins (PBPs)

The primary target of amoxicillin within bacterial cells is a group of enzymes known as penicillin-binding proteins (PBPs). drugbank.compatsnap.com PBPs are located on the inner membrane of the bacterial cell wall and are essential for the final steps of peptidoglycan synthesis. patsnap.comcancer.gov Amoxicillin, being a structural analog of D-alanyl-D-alanine, a terminal component of peptidoglycan precursors, competitively inhibits PBPs. drugbank.commdpi.com Specifically, amoxicillin has been shown to bind to and inactivate PBP-1A. cancer.gov This binding is covalent and effectively blocks the transpeptidase activity of the PBPs. patsnap.combiomol.com The interaction between amoxicillin and PBPs involves the formation of a stable, covalent bond, which inhibits the enzyme's function. patsnap.com This prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the strength and rigidity of the cell wall. patsnap.compatsnap.com

Disruption of Peptidoglycan Layer Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a large polymer of sugars and amino acids that forms a mesh-like layer around the bacterium. pexacy.compatsnap.com The synthesis of this layer is a complex process involving multiple enzymatic reactions. patsnap.com PBPs play a vital role in the final stage of this process by catalyzing the transpeptidation reaction, which creates the cross-links between adjacent peptidoglycan chains. nih.govnih.gov

By inhibiting PBPs, amoxicillin directly interferes with this cross-linking process. nih.govnih.gov This disruption weakens the peptidoglycan layer, making the cell wall structurally unsound. patsnap.com As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal turgor pressure, leading to cell lysis and bacterial death. patsnap.comnih.gov This mechanism of action, which targets a structure unique to bacteria, is the basis for the selective toxicity of amoxicillin and other beta-lactam antibiotics. patsnap.com

Clavulanic Acid: Mechanism of Beta-Lactamase Inhibition

Many bacteria have developed resistance to beta-lactam antibiotics by producing enzymes called beta-lactamases. patsnap.com These enzymes hydrolyze the beta-lactam ring, a critical structural component of these antibiotics, rendering them inactive. patsnap.com Clavulanic acid is a potent inhibitor of many of these beta-lactamase enzymes. taylorandfrancis.com

Classification as a Mechanism-Based (Suicide) Inhibitor

Clavulanic acid is classified as a mechanism-based inhibitor, also known as a "suicide inhibitor". nih.govwikipedia.orgwikipedia.org This means that the enzyme itself converts the inhibitor into a reactive molecule that then irreversibly inactivates the enzyme. wikipedia.orgresearchgate.net Clavulanic acid initially acts as a competitive inhibitor, binding to the active site of the beta-lactamase enzyme. taylorandfrancis.com The enzyme then proceeds to catalyze the opening of the beta-lactam ring of clavulanic acid, a process similar to how it would hydrolyze a penicillin antibiotic. researchgate.net However, this catalytic action leads to the formation of a highly reactive intermediate that covalently bonds to the enzyme, leading to its permanent inactivation. wikipedia.orgwikipedia.org

Covalent Acylation of Active Site Serine Residues

The active site of many beta-lactamases contains a critical serine residue that acts as a nucleophile to attack the carbonyl carbon of the beta-lactam ring. mdpi.comnih.gov Clavulanic acid binds to this active site, and the serine residue attacks its beta-lactam ring. wikipedia.orgresearchgate.netfrontiersin.org This results in the formation of a covalent acyl-enzyme intermediate. mdpi.comfrontiersin.org This acylation step is a key feature of the inhibitory mechanism. taylorandfrancis.com

Bacterial Resistance Mechanisms to Amoxicillin Clavulanate

Enzymatic Inactivation by Beta-Lactamases

The production of β-lactamase enzymes is a primary and highly effective method bacteria use to resist β-lactam antibiotics. oup.com These enzymes work by breaking the amide bond in the antibiotic's β-lactam ring, deactivating it. scirp.org Based on their amino acid sequences, β-lactamases are categorized into four molecular classes: A, B, C, and D. scirp.orgmdpi.comnih.gov Classes A, C, and D are serine-β-lactamases, which use a serine residue in their active site for catalysis. mdpi.comnih.gov In contrast, Class B enzymes are metallo-β-lactamases that require zinc ions to function. nih.govnih.gov

Overview of Beta-Lactamase Classes and Substrate Specificity

The different classes of beta-lactamases exhibit varied substrate specificities, influencing their clinical relevance. nih.gov

Class A enzymes, including TEM-1, SHV-1, and CTX-M, are the most frequently encountered beta-lactamases in clinical settings and are commonly found in both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov They are generally inhibited by clavulanic acid. nih.gov

Class C cephalosporinases, such as AmpC, are typically encoded on the chromosome and can be inducible. cdstest.netmdpi.com They are notably resistant to inhibition by clavulanic acid. cdstest.netmdpi.comnih.gov

Class D oxacillinases (OXA) are characterized by their ability to hydrolyze oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.orgnih.gov

Class B metallo-β-lactamases (MBLs) possess a broad-spectrum of activity against most β-lactam antibiotics and are not inhibited by clavulanic acid. nih.govasm.orgnih.gov

Table 1: Overview of Beta-Lactamase Classes and their Interaction with Clavulanate

| Class | Primary Enzymes | Substrate Examples | Inhibition by Clavulanate |

|---|---|---|---|

| A | TEM, SHV, CTX-M, KPC | Penicillins, some cephalosporins | Generally Yes |

| C | AmpC | Cephalosporins | No |

| D | OXA-1, OXA-48 | Oxacillin, Penicillins, Carbapenems | Poor/No |

| B | MBLs (e.g., VIM, NDM) | Penicillins, Cephalosporins, Carbapenems | No |

Class A beta-lactamases are the most common enzymes responsible for resistance to beta-lactam antibiotics. mdpi.comnih.gov

TEM-1 is the most prevalent beta-lactamase in Gram-negative bacteria, accounting for up to 90% of ampicillin (B1664943) resistance in E. coli. wikipedia.org While generally susceptible to clavulanate, certain inhibitor-resistant TEM (IRT) variants have emerged that show reduced affinity for it. oup.comnih.gov These IRTs can confer resistance to amoxicillin-clavulanate but often remain susceptible to other inhibitor combinations like piperacillin-tazobactam. wikipedia.orgcdstest.net

SHV-1 , structurally similar to TEM-1, is a significant cause of ampicillin resistance in K. pneumoniae. wikipedia.org Like TEM, extended-spectrum beta-lactamase (ESBL) variants of SHV have evolved, expanding their activity against third-generation cephalosporins. wikipedia.orgnih.gov

CTX-M enzymes are a major family of ESBLs that efficiently hydrolyze cefotaxime (B1668864) and are widespread among Enterobacteriaceae. mdpi.comnih.gov

KPC (Klebsiella pneumoniae carbapenemase) enzymes are of significant concern as they can hydrolyze nearly all beta-lactams, including carbapenems, and are not effectively inhibited by standard inhibitors like clavulanic acid. nih.gov

Class C beta-lactamases, also known as AmpC or cephalosporinases, are primarily chromosomally encoded enzymes that can be inducible. cdstest.netmdpi.comnih.gov A key feature of AmpC enzymes is their resistance to inhibition by clavulanic acid. cdstest.netmdpi.comnih.gov Overproduction of AmpC can lead to resistance against amoxicillin-clavulanate. nih.govelsevier.es While some bacteria like E. coli have a non-inducible chromosomal AmpC, others like Enterobacter cloacae possess an inducible system. mdpi.comnih.gov Potent inducers of AmpC production include amoxicillin (B794) and amoxicillin-clavulanate itself. nih.gov Plasmid-mediated AmpC enzymes have also been identified, contributing to the spread of resistance. cdstest.netnih.gov

Class D beta-lactamases, or oxacillinases (OXA), were initially recognized for their ability to hydrolyze oxacillin. wikipedia.orgnih.gov A defining characteristic of this class is their poor inhibition by clavulanic acid. wikipedia.orgnih.gov

OXA-1 is a plasmid-mediated enzyme that confers resistance to ampicillin and cephalothin. wikipedia.org Its presence, sometimes in combination with other resistance mechanisms, contributes to amoxicillin-clavulanate resistance. nih.gov

OXA-48 and its variants are a significant cause of carbapenem (B1253116) resistance, particularly in Enterobacteriaceae. nih.govasm.org These enzymes are generally not susceptible to traditional beta-lactamase inhibitors, including clavulanate. asm.org However, some newer inhibitors like avibactam (B1665839) have shown efficacy against OXA-48. asm.org The production of OXA-type beta-lactamases is a recognized mechanism of resistance to amoxicillin-clavulanate. elsevier.es

Metallo-beta-lactamases (MBLs) belong to Class B of the Ambler classification and are distinct from the serine-beta-lactamases of Classes A, C, and D. nih.govnih.gov They require divalent zinc ions for their enzymatic activity. nih.govresearchgate.net MBLs present a significant clinical challenge because they can hydrolyze almost all beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govasm.orgresearchgate.net A critical feature of MBLs is their complete insusceptibility to all commercially available serine-beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. nih.govnih.govresearchgate.net This intrinsic resistance is due to their different catalytic mechanism, which does not involve a serine residue. nih.gov

Class D Oxacillinases (e.g., OXA-1, OXA-48)

Hyperproduction of Beta-Lactamases as a Resistance Mechanism

Beyond the specific type of beta-lactamase produced, the sheer quantity of the enzyme can be a crucial factor in determining resistance to amoxicillin-clavulanate. nih.gov Hyperproduction of beta-lactamases can overwhelm the inhibitory effect of clavulanic acid, leading to the breakdown of amoxicillin. nih.govasm.org This mechanism is particularly relevant for Class A enzymes like TEM-1. nih.govasm.orgtandfonline.com Studies have shown that isolates of E. coli producing large amounts of TEM-1 have higher minimum inhibitory concentrations (MICs) for amoxicillin-clavulanate compared to those producing smaller amounts. nih.govasm.org Even though clavulanic acid inhibits TEM-1, a small percentage of enzymatic activity can remain, and when the enzyme is present in high concentrations, this residual activity is sufficient to confer resistance. nih.govasm.org This hyperproduction can result from mutations in the promoter regions of the beta-lactamase gene or from an increase in the gene's copy number, often due to its presence on multi-copy plasmids. asm.org

Inhibitor-Resistant Beta-Lactamase Variants (e.g., IRT TEM mutants)

A significant challenge to amoxicillin-clavulanate therapy is the emergence of inhibitor-resistant TEM (IRT) β-lactamases. nih.govoup.comnih.gov These enzymes are derivatives of the common TEM-1 or TEM-2 β-lactamases, but harbor specific amino acid substitutions that decrease their affinity for β-lactamase inhibitors like clavulanic acid. oup.comresearchgate.netcore.ac.uk While they become less susceptible to inhibition, this resistance often comes at the cost of reduced efficiency in hydrolyzing certain penicillins and cephalosporins. researchgate.net

Mutations at several key positions within the blaTEM gene are responsible for the IRT phenotype. Common substitutions have been identified at amino acid positions such as Met69, Ser130, Arg244, Arg275, and Asn276. researchgate.net For instance, one study identified a novel IRT, designated TEM-51 (IRT-15), which resulted from an Arg for His-244 substitution in the TEM-1 sequence. nih.govasm.org Another study found a TEM-34 (IRT-6) variant with a Met69Val substitution. nih.gov These subtle changes in the enzyme's active site sterically hinder the binding of clavulanate, allowing the enzyme to remain active and hydrolyze amoxicillin. oup.com

Interestingly, while IRT variants show resistance to clavulanic acid and sulbactam, many remain susceptible to inhibition by tazobactam. researchgate.netwikipedia.org The IRT phenotype is typically characterized by resistance to β-lactam-clavulanate combinations while maintaining susceptibility to cephalosporins. oup.comnih.gov

Table 1: Examples of Inhibitor-Resistant TEM (IRT) Mutants and Amino Acid Substitutions

| IRT Designation | Parent Enzyme | Key Amino Acid Substitution(s) | Reference |

|---|---|---|---|

| TEM-30 (IRT-2) | TEM-1 | Arg244Ser | nih.gov |

| TEM-31 (IRT-1) | TEM-1 | Arg244Cys | nih.gov |

| TEM-34 (IRT-6) | TEM-1 | Met69Val | nih.gov |

| TEM-41 | TEM-1 | Arg244Thr | nih.gov |

| TEM-51 (IRT-15) | TEM-1 | His244Arg | nih.govasm.org |

| TEM-122 | TEM-type | Novel enzyme | nih.gov |

Mechanisms of Beta-Lactamase Gene Dissemination (Plasmids, Transposons, Integrons)

The rapid spread of β-lactamase genes, including those conferring resistance to amoxicillin-clavulanate, is largely facilitated by mobile genetic elements (MGEs). encyclopedia.pubnih.govfrontiersin.org These elements, such as plasmids, transposons, and integrons, act as vehicles for horizontal gene transfer, allowing resistance determinants to move between different bacteria, both within the same species and across different species. encyclopedia.pubnih.govnih.gov

Plasmids: These are extrachromosomal, self-replicating DNA molecules that frequently carry antibiotic resistance genes. nih.govnih.gov Genes encoding TEM-type β-lactamases are often found on plasmids, which can be transferred from one bacterium to another through a process called conjugation. encyclopedia.pubnih.gov The presence of these genes on plasmids is a major reason for the widespread dissemination of resistance. nih.gov

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.govoncohemakey.com Genes encoding TEM-type β-lactamases are frequently carried and disseminated by transposons like Tn1, Tn2, and Tn3. encyclopedia.pubnih.gov This mobility allows for the integration of resistance genes into plasmids, further facilitating their spread. oncohemakey.com

Integrons: These are genetic assembly platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govoncohemakey.com Integrons are themselves often located within transposons or on plasmids, creating a multi-layered system for the acquisition and dissemination of multiple resistance determinants. encyclopedia.puboncohemakey.com Five classes of integrons (intI1 to intI5) are known to play a significant role in spreading antibiotic resistance genes. nih.gov The presence of β-lactamase genes within these structures contributes to the multi-drug resistant phenotypes often seen in clinical isolates. nih.govoncohemakey.com

The co-location of genes for resistance to other antibiotic classes, such as aminoglycosides, fluoroquinolones, and sulfonamides, on the same MGEs can lead to the co-selection of amoxicillin-clavulanate resistance. nih.govnih.gov

Non-Enzymatic Resistance Mechanisms Affecting Amoxicillin Clavulanate Efficacy

Beyond enzymatic degradation, bacteria have developed a range of non-enzymatic mechanisms that reduce the effectiveness of amoxicillin-clavulanate. These mechanisms often work in concert with β-lactamase production to achieve higher levels of resistance.

Alterations in Outer Membrane Permeability (e.g., Porin Deficiency)

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their target. nih.govdovepress.com Hydrophilic antibiotics like amoxicillin typically enter the periplasmic space through protein channels called porins. nih.govasm.org A reduction in the number or function of these porins can significantly decrease the intracellular concentration of the antibiotic, contributing to resistance. nih.govasm.orgasm.org

This mechanism is particularly effective when combined with β-lactamase production. plos.orgnih.gov By slowing the influx of amoxicillin, porin deficiency allows the periplasmic β-lactamases more time to hydrolyze the antibiotic before it can reach its penicillin-binding protein (PBP) targets. plos.orgnih.gov In some cases, the loss of major porins, such as OmpF and OmpC in Escherichia coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, has been directly linked to resistance to β-lactam antibiotics. asm.orgasm.orgelsevier.es Studies have shown that a deficiency in these porins can lead to increased resistance not only to amoxicillin but also to the combination with clavulanate. ekb.egnih.gov This is because clavulanate also relies on porins to enter the cell and inhibit the β-lactamases. asm.org

**Table 2: Impact of Porin Deficiency on β-Lactam MICs in *K. pneumoniae***

| Strain | Porin Status | β-Lactamase | Ceftazidime MIC (µg/mL) | Meropenem MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| K. pneumoniae ATCC 700603 | Wild-type | SHV-18 | 2 | 0.06 | asm.org |

| K. pneumoniae ΔompK35/36 | Porin-deficient | SHV-18 | 8 | 0.25 | asm.org |

| K. pneumoniae (CTX-M-15) | Wild-type | CTX-M-15 | 256 | 0.25 | asm.org |

| K. pneumoniae (CTX-M-15) ΔompK35/36 | Porin-deficient | CTX-M-15 | >1024 | 1 | asm.org |

Efflux Pump Systems

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. asm.orgnih.gov The overexpression of these pumps can lower the intracellular concentration of amoxicillin and, in some cases, clavulanate, thereby contributing to resistance. nih.govplos.org

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a significant role in multidrug resistance. asm.orgbrieflands.com These tripartite pumps span both the inner and outer membranes, expelling drugs directly into the external medium. asm.org While often associated with intrinsic resistance, the overexpression of these pumps can lead to clinically significant levels of resistance, especially when combined with other mechanisms like enzymatic inactivation or reduced permeability. asm.orgasm.org Studies have shown that efflux is a key mechanism in the resistance of Klebsiella pneumoniae to certain β-lactams and that clavulanic acid may have a weak affinity for these pumps. plos.org The use of efflux pump inhibitors (EPIs) in laboratory settings has demonstrated the ability to restore susceptibility to antibiotics, highlighting the clinical relevance of this resistance mechanism. brieflands.comjidc.org

Target Site Modifications of Penicillin-Binding Proteins (PBPs) Influencing Combined Efficacy

The ultimate targets of β-lactam antibiotics, including amoxicillin, are the penicillin-binding proteins (PBPs) located in the bacterial cell membrane. frontiersin.org These enzymes are essential for the synthesis and maintenance of the peptidoglycan cell wall. Amoxicillin exerts its bactericidal effect by binding to and inactivating these PBPs.

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which alter their structure and reduce their affinity for β-lactam antibiotics. frontiersin.orgnih.govoup.com This mechanism is a well-established cause of resistance to penicillins. In the context of amoxicillin-clavulanate, alterations in PBPs can render the amoxicillin component ineffective, regardless of the presence of clavulanate, as the inhibitor does not restore the binding of the antibiotic to its altered target. asm.orgnih.gov

For example, in Streptococcus pneumoniae, specific mutations in PBPs 1A, 2X, and 2B have been associated with increased minimum inhibitory concentrations (MICs) for amoxicillin. nih.gov Similarly, in Haemophilus influenzae, amoxicillin-clavulanate resistance has been linked to multiple mutations in the ftsI gene, which encodes PBP3, even in the absence of inhibitor-resistant β-lactamases. nih.gov

Global Cellular Adaptive Processes

Bacterial resistance to antibiotics is not always the result of a single, specific mechanism. It can also arise from broader, adaptive changes in cellular physiology in response to antibiotic-induced stress. nih.govoup.com These global adaptive processes can involve complex regulatory networks that modulate the expression of numerous genes, leading to a resistant phenotype. nih.gov

For instance, exposure to sub-lethal concentrations of amoxicillin-clavulanate can trigger stress responses that lead to changes in metabolism, cell wall structure, and gene expression. oup.combiorxiv.orgfrontiersin.org These adaptations might include the upregulation of efflux pumps, alterations in porin expression, and modifications to metabolic pathways that indirectly reduce the drug's effectiveness. nih.govmdpi.com This adaptive resistance can be a precursor to the selection of more stable, genetically encoded resistance mechanisms. ox.ac.uknih.gov The complexity of these responses highlights the remarkable plasticity of bacteria and their ability to evolve in the face of antibiotic pressure. oup.comfrontiersin.org

Preclinical Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics of Amoxicillin (B794) and Clavulanate in Animal Models

The combination of amoxicillin and clavulanic acid has been extensively studied in various animal models to characterize its pharmacokinetic profile. These preclinical studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of both compounds, which informs the prediction of their behavior in humans.

The gastrointestinal absorption of amoxicillin and clavulanic acid in animal models reveals several key characteristics. Research supports a nonlinear absorption process for amoxicillin, potentially due to saturable transport mechanisms, limited solubility, and the presence of an absorption window. nih.gov This nonlinearity can lead to a decrease in the ratio of peak plasma concentration (Cmax) to dose and a longer time to reach Cmax, especially at higher doses. nih.gov

In dogs and cats, both amoxicillin and clavulanate are reported to be stable in gastric fluids and well-absorbed after oral administration. agrovetmarket.com However, the therapeutic efficacy in these species can be significantly affected by the co-administration of food. agrovetmarket.com While food does not significantly impact amoxicillin absorption, it has been shown to enhance the absorption of potassium clavulanate. nih.gov In preruminant calves, the absorption of amoxicillin, when given with clavulanate, is estimated to be between 34% and 36%. ymaws.com

Once absorbed, both amoxicillin and clavulanic acid distribute readily into most body tissues and fluids. dechra-us.com Studies in infected animal models have demonstrated that both compounds reach significant concentrations at various infection sites, including peritoneal washings, pleural fluid, pus, and infected tissue homogenates. nih.govasm.org

Animal studies indicate that amoxicillin and clavulanic acid can be found in the gall bladder, abdominal tissue, skin, fat, muscle tissues, synovial and peritoneal fluids, bile, and pus. sandoz.com The distribution of amoxicillin into cerebrospinal fluid is generally poor, though it can penetrate adequately when the meninges are inflamed. agrovetmarket.comdechra-us.com The penetration of clavulanic acid into the spinal fluid is not well-established. dechra-us.com Both compounds have been shown to cross the placental barrier in animal models. sandoz.com Amoxicillin's protein binding is approximately 18%, while clavulanic acid's is about 25%. nih.gov The volume of distribution for amoxicillin has been found to be greater than that of clavulanic acid in goats, suggesting wider distribution into tissues. tandfonline.comnih.gov

The primary route of elimination for amoxicillin is renal, with a substantial portion excreted unchanged in the urine. nih.govdechra-us.comsandoz.com In contrast, clavulanic acid is eliminated through both renal and non-renal mechanisms. sandoz.comnafdac.gov.ng Clavulanic acid is more extensively metabolized than amoxicillin before excretion. sandoz.com

The elimination half-life (t½) of both compounds varies across preclinical species. In mice with normal renal function, the elimination half-life of amoxicillin is approximately 21 minutes, which increases to 65 minutes in mice with induced renal impairment to better simulate human pharmacokinetics. nih.gov Studies in goats have shown different half-lives depending on the route of administration; after intravenous administration, the half-life was 1.20 hours for amoxicillin and 0.86 hours for clavulanic acid. nih.gov Following oral administration in the same species, the elimination half-lives were longer, at 2.15 hours and 1.94 hours for amoxicillin and clavulanic acid, respectively. tandfonline.comnih.gov

| Preclinical Species | Compound | Administration Route | Elimination Half-Life (t½) | Source |

|---|---|---|---|---|

| Mouse (Normal Renal Function) | Amoxicillin | Subcutaneous | 21 ± 3 min | nih.gov |

| Mouse (Impaired Renal Function) | Amoxicillin | Subcutaneous | 65 ± 13 min | nih.gov |

| Goat | Amoxicillin | Intravenous | 1.20 ± 0.16 h | nih.gov |

| Goat | Clavulanic Acid | Intravenous | 0.86 ± 0.09 h | nih.gov |

| Goat | Amoxicillin | Oral | 2.15 ± 0.20 h | nih.gov |

| Goat | Clavulanic Acid | Oral | 1.94 ± 0.16 h | nih.gov |

| Dog | Amoxicillin | Subcutaneous | 7 h | mdpi.com |

The oral bioavailability of amoxicillin and clavulanate can differ significantly between animal species. researchgate.net For instance, the oral bioavailability of amoxicillin is reported to be around 5% in adult horses, 36% in one-week-old foals, 28% to 33% in pigs, and 64% to 77% in dogs. researchgate.net

In goats, a study comparing intravenous and oral administration found the bioavailability to be 27% for amoxicillin and 50% for clavulanic acid. tandfonline.comnih.gov Several studies in dogs have focused on comparing the bioavailability of different oral formulations, highlighting variability. researchgate.netnih.gov One pilot study in healthy dogs found the average relative oral bioavailability of a human generic formulation compared to a veterinary proprietary one was 98.2% for amoxicillin but 152.6% for clavulanic acid, indicating potential differences in formulation performance. allenpress.com Another study in dogs reported the relative bioavailability of a different generic formulation to be lower, at 76.5% for amoxicillin and 72.7% for clavulanic acid, when compared to the reference product. researchgate.net

| Animal Model | Compound | Oral Bioavailability (%) | Source |

|---|---|---|---|

| Adult Horse | Amoxicillin | ~5% | researchgate.net |

| Foal (1-week-old) | Amoxicillin | 36% | researchgate.net |

| Pig | Amoxicillin | 28% - 33% | researchgate.net |

| Dog | Amoxicillin | 64% - 77% | researchgate.net |

| Goat | Amoxicillin | 27% | nih.gov |

| Goat | Clavulanic Acid | 50% | nih.gov |

The potential for pharmacokinetic interactions between amoxicillin and clavulanic acid has been a subject of investigation. Some reports suggest a possible interaction where high doses of amoxicillin might decrease the absolute bioavailability of clavulanic acid. nih.govresearchgate.netsbmu.ac.ir However, this interaction is not consistently observed. A study in goats that administered the drugs intravenously, both alone and in combination, concluded that the co-administration did not alter the disposition kinetics of either drug. nih.gov Similarly, a study in human volunteers found that most pharmacokinetic parameters for either substance were essentially independent of the presence of the other. asm.org Another human study also reported no pharmacokinetic interactions between the two compounds. sbmu.ac.ir

Bioavailability Assessment in Animal Models

In Vitro and Animal Model Pharmacodynamics of Amoxicillin Clavulanate

The pharmacodynamic (PD) profile of this compound is primarily characterized by its time-dependent bactericidal activity. The key pharmacodynamic parameter correlated with efficacy for β-lactam antibiotics like amoxicillin is the duration of time that the free drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC). nih.govasm.org

In vitro kinetic models and various animal infection models have been employed to define the target %fT > MIC for this compound against key respiratory pathogens. In a mouse pneumonia model, amoxicillin was effective against Streptococcus pneumoniae strains when the T>MIC was sufficient. nih.gov A neutropenic murine thigh infection model that simulated human pharmacokinetics showed that the T>MIC correlated well with bacterial killing. nih.govnih.gov Specifically, a T>MIC below 20% had no effect on bacterial numbers in the lungs. nih.gov

Studies using a rat respiratory tract infection model further confirmed these findings. Amoxicillin-clavulanate was shown to cause a significant reduction in bacterial numbers in the lungs of rats infected with S. pneumoniae strains. nih.govresearchgate.net The combination is also effective against β-lactamase-producing strains. The presence of clavulanic acid protects amoxicillin from degradation, which can result in higher amoxicillin concentrations at the site of infection compared to when amoxicillin is administered alone. nih.govasm.org

Time-Dependent Killing Characteristics (e.g., %fT>MIC for Amoxicillin, %fT>CT for Clavulanate)

The bactericidal activity of amoxicillin, like other beta-lactam antibiotics, is characterized by time-dependent killing. nih.govcore.ac.uk This means its efficacy is primarily correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen, a pharmacodynamic parameter expressed as %fT>MIC. core.ac.uknih.govoup.com Preclinical studies have established that for penicillins, including amoxicillin, a %fT>MIC of ≥30% is generally required for bacteriostasis, while a target of ≥50% is associated with bactericidal activity. nih.govoup.com Specifically against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, amoxicillin has demonstrated stasis at a %fT>MIC of 20%–30% and maximal bactericidal activity and survival in murine models at 40%–60%. nih.gov

The pharmacokinetic/pharmacodynamic (PK/PD) driver for clavulanate is the percentage of time that its free drug concentration remains above a critical threshold concentration (%fT>CT). nih.govoup.com While the optimal target is still being fully elucidated, preclinical models provide valuable insights. oup.com In a murine thigh infection model with ceftibuten-clavulanate against β-lactamase-producing E. coli, the %fT above a threshold concentration (CT) was the PK/PD index that best correlated with efficacy. nih.gov Specifically, a threshold of 0.5 mg/liter was identified as the most predictive. asm.org Monte Carlo simulations based on human pharmacokinetic data have been used to predict target attainment for various dosing regimens, highlighting the variability in clavulanate absorption. nih.govoup.com

Interactive Table: Pharmacodynamic Targets for Amoxicillin

A table summarizing the pharmacodynamic targets for amoxicillin based on preclinical data.

| Activity | Required %fT>MIC | Pathogen Context |

| Bacteriostasis | ≥30% | Enterobacterales |

| Bactericidal Activity | ≥50% | Enterobacterales |

| Stasis | 20%–30% | S. pneumoniae, H. influenzae |

| Maximal Bactericidal Activity | 40%–60% | S. pneumoniae, H. influenzae |

Post-Antibiotic Effect and Post-Beta-Lactamase Inhibitor Effect

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after brief exposure to an antimicrobial agent. asm.orgfrontiersin.org For amoxicillin-clavulanate, the PAE has been studied against various pathogens. Against both β-lactamase-positive and -negative strains of Staphylococcus aureus, a PAE of approximately 2 hours was observed. asm.orgasm.org For Haemophilus influenzae, the PAE was found to be dependent on the organism's growth rate; a longer generation time resulted in a more prolonged PAE of over 3.32 hours for a β-lactamase-positive strain. asm.orgasm.org Against a β-lactamase-producing strain of Moraxella catarrhalis, the PAE of amoxicillin-clavulanate was greater than 2.9 hours. asm.orgasm.org As is typical for beta-lactams against gram-negative bacilli, the PAEs for Klebsiella pneumoniae and Escherichia coli were generally short, lasting less than 1 hour. asm.orgasm.org

A related phenomenon is the post-beta-lactamase inhibitor effect (PLIE), which describes the persistent inhibition of β-lactamase even after clavulanate has been removed. asm.org This effect was found to be more prolonged than the corresponding PAE for S. aureus, H. influenzae, and M. catarrhalis, lasting for approximately 3 to 4 hours. asm.orgasm.org The duration of the PLIE is related to the quantity of β-lactamase produced by the bacteria and requires the initial presence of amoxicillin. asm.orgasm.org

Interactive Table: PAE and PLIE of Amoxicillin-Clavulanate Against Various Pathogens

A table detailing the Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE) of amoxicillin-clavulanate against different bacteria.

| Pathogen | PAE Duration (hours) | PLIE Duration (hours) |

| Staphylococcus aureus (β-lactamase positive & negative) | ~2 | ~3 to 4 |

| Haemophilus influenzae (β-lactamase positive) | 1.74 to >3.32 (growth rate dependent) | ~3 to 4 |

| Moraxella catarrhalis (β-lactamase positive) | >2.9 | ~3 to 4 |

| Klebsiella pneumoniae | <1 | Not Reported |

| Escherichia coli | <1 | Not Reported |

Synergy Assessment in Experimental Infection Models

The synergistic action of amoxicillin and clavulanate has been demonstrated in various experimental infection models. In an infant rat model of bacteremia and meningitis caused by ampicillin-resistant Haemophilus influenzae, neither amoxicillin nor clavulanic acid alone was sufficient to sterilize the blood or cerebrospinal fluid. nih.gov However, the combination of the two drugs resulted in sterile cultures in the majority of animals, clearly demonstrating in vivo synergy. nih.gov

Synergy has also been observed in models of respiratory infections. In an experimental respiratory infection in rats with penicillin-resistant Streptococcus pneumoniae, co-amoxiclav significantly reduced the number of bacteria in the lungs compared to amoxicillin alone. oup.com Further studies in murine models of urinary tract infection caused by extended-spectrum β-lactamase (ESBL)-producing E. coli have also confirmed the synergistic effect. researchgate.net In these models, the combination of amoxicillin/clavulanate with cefotaxime (B1668864) was as effective as imipenem (B608078) in treating the infection. researchgate.net Similarly, in a sepsis model using Galleria mellonella larvae infected with ESBL-producing E. coli and K. pneumoniae, the combination of amoxicillin-clavulanate with ceftibuten (B193870) showed a synergistic survival benefit. nih.gov

Impact of Clavulanate on Amoxicillin Efficacy against Resistant Strains in Animal Models

The primary role of clavulanate is to protect amoxicillin from degradation by β-lactamase enzymes, thereby restoring its efficacy against resistant bacterial strains. nih.govcapes.gov.br This protective effect has been consistently demonstrated in animal models of infection. In studies involving intraperitoneal infections, mouse pneumonia, and experimental pyelonephritis caused by β-lactamase-producing (amoxicillin-resistant) bacteria, the amoxicillin-clavulanic acid combination was effective in treating infections that were refractory to amoxicillin monotherapy. nih.govcapes.gov.br

In an experimental respiratory infection model in rats caused by penicillin-resistant S. pneumoniae, the addition of clavulanate significantly enhanced the efficacy of amoxicillin. nih.gov While amoxicillin alone at a certain dose had little effect on the bacterial count in the lungs, the combination with clavulanate led to a significant reduction. nih.gov Interestingly, in some cases, the measured concentrations of amoxicillin at the site of infection were higher when administered with clavulanate, which is presumed to be a result of clavulanate inhibiting bacterial β-lactamases and preventing amoxicillin degradation. nih.govcapes.gov.br These findings from various animal models confirm the crucial in vivo role of clavulanate in overcoming β-lactamase-mediated resistance and enhancing the therapeutic efficacy of amoxicillin. nih.govnih.govcapes.gov.br

Advanced Analytical Methodologies for Amoxicillin Clavulanate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone of amoxicillin (B794) and clavulanate analysis, providing the necessary resolution to separate these two active ingredients from each other, as well as from excipients, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the simultaneous determination of amoxicillin and clavulanic acid. semanticscholar.orgresearchgate.net Official methods, such as those detailed in the British Pharmacopoeia, often utilize reversed-phase HPLC with C18 columns. semanticscholar.orgcsfarmacie.cz A typical method involves a mobile phase consisting of a buffer solution (e.g., pH 5.0 phosphate (B84403) buffer) and an organic modifier like methanol, with UV detection commonly set at 220 nm. semanticscholar.orgcsfarmacie.cz HPLC methods have been validated for linearity, precision, accuracy, and specificity, demonstrating their suitability for routine quality control and stability studies. semanticscholar.orgresearchgate.net For instance, a stability-indicating HPLC method demonstrated linearity for amoxicillin in the range of 79.51 to 315.32 μg/ml and for clavulanic acid from 17.82 to 67.90 μg/ml. semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures to achieve faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. csfarmacie.czresearchgate.net The transfer of methods from HPLC to UPLC has been shown to significantly reduce run times—for example, from 15 minutes to 7.5 minutes—making the process more time- and cost-effective. csfarmacie.cz UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are particularly powerful for bioanalytical applications, allowing for the rapid and sensitive quantification of amoxicillin and clavulanic acid in human plasma and urine. nih.govzenodo.org These methods can achieve low limits of quantitation, such as 0.0500 μg/mL for amoxicillin and 0.0250 μg/mL for clavulanic acid in plasma. nih.gov

Table 1: Comparison of HPLC and UPLC Method Parameters for Amoxicillin and Clavulanate Analysis

| Parameter | HPLC Method | UPLC Method | Source(s) |

|---|---|---|---|

| Column | Inertsil C18 (250 × 4.0 mm, 4 µm) | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | semanticscholar.orgcsfarmacie.cz |

| Mobile Phase | 95:5 (v/v) pH 5.0 buffer: Methanol | 98:2 (v/v) pH 4.4 buffer: Methanol | semanticscholar.orgcsfarmacie.cz |

| Flow Rate | 1 mL/min | 0.1 mL/min | semanticscholar.orgcsfarmacie.cz |

| Detection | UV at 220 nm | UV at 220 nm | semanticscholar.orgcsfarmacie.cz |

| Run Time | ~15 minutes | ~7.5 minutes | csfarmacie.cz |

| Linear Range (Amoxicillin) | 79.51 - 315.32 µg/ml | 250 - 750 µg/ml | semanticscholar.orgresearchgate.net |

| Linear Range (Clavulanic Acid) | 17.82 - 67.90 µg/ml | Not specified | semanticscholar.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) has emerged as a fast, efficient, and environmentally friendly alternative to HPLC for the simultaneous analysis of amoxicillin and clavulanic acid. scielo.brscielo.br This technique separates ions based on their electrophoretic mobility in an electric field, offering rapid analysis times, often under two minutes. scielo.brscielo.br Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. scielo.br

Researchers have developed CE methods using various background electrolytes, such as 25 mM sodium tetraborate (B1243019) at pH 9.30, for successful separation. scielo.brscielo.br Another approach utilized a phosphate-borate buffer containing sodium dodecyl sulfate. nih.gov CE methods are noted for their simplicity, low cost, and minimal generation of solvent waste. scielo.brnih.gov For instance, a single-run CE method using capacitively coupled contactless conductivity detection allowed for the simultaneous determination of amoxicillin, clavulanate, and potassium in under 45 seconds. nih.govresearchgate.net The limits of detection for this method were 25.0 µmol/L for amoxicillin and 5.0 µmol/L for clavulanate. nih.govresearchgate.net Statistical comparisons have shown no significant difference between the results obtained by CE and HPLC, validating its accuracy for pharmaceutical analysis. nih.govnih.gov

Table 2: Performance Characteristics of a Capillary Electrophoresis Method

| Parameter | Value | Source(s) |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | scielo.br |

| Background Electrolyte | 25 mM Sodium Tetraborate (pH 9.30) | scielo.brscielo.br |

| Applied Voltage | +25 kV | scielo.brscielo.br |

| Detection | UV at 230 nm | scielo.brscielo.br |

| Analysis Time | ~2 minutes | scielo.brscielo.br |

| LOD (Amoxicillin) | 25.0 µmol/L | nih.govresearchgate.net |

| LOD (Clavulanate) | 5.0 µmol/L | nih.govresearchgate.net |

| Accuracy (Recovery) | 98 - 103% | nih.govresearchgate.net |

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite and Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites and degradation products of amoxicillin and clavulanate. zenodo.orgacs.org Its high sensitivity and specificity allow for the structural elucidation of unknown compounds even at low concentrations in complex matrices like plasma or within stressed pharmaceutical samples. nih.govacs.org

For amoxicillin, degradation products are formed under stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis. semanticscholar.orgresearchgate.net LC-MS/MS, particularly with high-resolution instruments like time-of-flight (TOF) mass spectrometers, enables accurate mass measurements of both the parent drug and its degradation products, which is crucial for determining their elemental composition. acs.org Common degradation pathways include the opening of the β-lactam ring. acs.org Studies have identified major metabolites in chicken tissues, including amoxicilloic acid (AMA) and amoxicillin diketopiperazine (DIKETO). nih.govmdpi.com

The technique typically operates in multiple reaction monitoring (MRM) mode for quantification, which involves selecting a specific precursor ion and monitoring a characteristic product ion. mdpi.commdpi.com For amoxicillin, the precursor ion [M+H]⁺ at m/z 366.4 is often monitored, with product ions at m/z 349.1, 208.0, and 114.0 being significant. nih.govmdpi.com For clavulanate, which ionizes well in negative mode, the precursor ion [M-H]⁻ at m/z 198.0 is selected, with a key product ion at m/z 135.8. mdpi.com

Table 3: LC-MS/MS Transitions for Amoxicillin, Clavulanate, and Related Products

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Source(s) |

|---|---|---|---|---|

| Amoxicillin (AMX) | 366.4 | 114.0, 160.1, 349.1 | Positive ESI(+) | nih.govmdpi.com |

| Clavulanic Acid (CLV) | 198.0 | 135.8 | Negative ESI(-) | mdpi.com |

| Amoxicilloic Acid (AMA) | 384.4 | 323.1 | Positive ESI(+) | nih.govmdpi.com |

| Amoxicillin Diketopiperazine (DIKETO) | 366.4 | 160.1 | Positive ESI(+) | nih.govmdpi.com |

| Amoxicillin-d4 (Internal Standard) | 369.9 | 227.1 | Negative ESI(-) | zenodo.org |

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques offer rapid and often non-destructive methods for the analysis of amoxicillin clavulanate, complementing the data-rich but more time-intensive chromatographic methods.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical tablets. sphinxsai.comrjptonline.org The primary challenge with direct UV spectrophotometry is the significant spectral overlap between amoxicillin and clavulanate. sphinxsai.comrjptonline.org To overcome this, derivative spectrophotometry is employed. The first-order derivative spectra of the two drugs reveal zero-crossing points where one compound has zero absorbance, allowing the other to be measured without interference. sphinxsai.com For example, amoxicillin can be determined at the zero-crossing point of clavulanic acid (e.g., 244.9 nm), and vice versa (e.g., 272.0 nm for clavulanate). sphinxsai.com

These methods have been validated and show good linearity within specific concentration ranges, such as 5 to 45 μg/ml for amoxicillin and 1 to 10 μg/ml for clavulanic acid. rjptonline.org The results from UV spectrophotometric techniques have been shown to be comparable to those obtained by HPLC, confirming their applicability for routine analysis. sphinxsai.comnih.gov

Table 4: Parameters for Derivative UV Spectrophotometry

| Parameter | Amoxicillin | Clavulanic Acid | Source(s) |

|---|---|---|---|

| Measurement Wavelength (Zero-Crossing) | 244.9 nm or 278.5 nm | 228.3 nm or 272.0 nm | sphinxsai.comrjptonline.org |

| Linearity Range | 5 - 160.0 μg/ml | 1 - 35.0 μg/ml | sphinxsai.comrjptonline.orgnih.gov |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 | rjptonline.org |

| Solvent | Water | Water | sphinxsai.com |

Fourier-Transform Infrared (FTIR) Spectroscopy and Near-Infrared (NIR) Spectroscopy

Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful, non-destructive techniques used for the rapid quality control of amoxicillin and clavulanate potassium formulations. nih.govscienceopen.comfrontiersin.org

Attenuated Total Reflectance (ATR)-FTIR spectroscopy, combined with multivariate calibration methods like partial least squares (PLS) regression, allows for the simultaneous quantification of both amoxicillin and clavulanic acid in powdered pharmaceutical products. scienceopen.comscispace.comresearchgate.netscielo.br This approach avoids complex sample preparation and the use of solvents. researchgate.net Studies have shown that these methods yield results that are not significantly different from those obtained with HPLC, with relative standard errors of prediction around 3.8% for clavulanic acid and 5.1% for amoxicillin. scienceopen.comscispace.com

Near-Infrared (NIR) spectroscopy is particularly well-suited for the rapid and non-destructive analysis of solid dosage forms like tablets and powders. nih.govfrontiersin.orgresearchgate.net It has been successfully used to develop quantitative models for determining the content of amoxicillin, clavulanate potassium, and water in tablets. nih.govchinjmap.com Furthermore, NIR spectroscopy can be used to detect and quantify critical impurities, such as the cycle-closed dimer of amoxicillin, which impacts the quality of the final product. nih.govresearchgate.net By building spectral libraries from numerous batches, robust NIR models can be constructed for process analytical technology (PAT) control, facilitating rapid and complete quality assessment of tablets. frontiersin.org

Table 5: Applications of FTIR and NIR Spectroscopy in this compound Analysis

| Technique | Application | Key Findings | Source(s) |

|---|---|---|---|

| ATR-FTIR | Simultaneous quantification in powder | Results comparable to HPLC; RSEP of 3.8% (CA) and 5.1% (AMO) | scienceopen.comscispace.comscielo.br |

| NIR | Quantitative analysis of tablets | Rapid determination of AMO, CA, and water content | nih.govchinjmap.com |

| NIR | Impurity analysis | Quantification of amoxicillin's cycle-closed dimer | nih.govresearchgate.net |

| NIR | Process Analytical Technology (PAT) | Use of spectral libraries for rapid quality control | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical technique for the structural elucidation of molecules in solution, making it invaluable for characterizing antibiotics like amoxicillin and its associated intermediates and degradation products. springernature.comnih.gov This non-destructive technique provides detailed information about the chemical structure, conformation, and dynamics of molecules. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a comprehensive structural analysis. springernature.comnih.gov

In the context of amoxicillin, NMR has been instrumental in understanding its stability and degradation pathways. For instance, solid-state 13C-NMR has been used to compare the conformations of the thiazolidine (B150603) ring in amoxicillin trihydrate between its solid and solution states. usp-pqm.org These studies revealed a rapid interconversion between different conformations in solution. usp-pqm.org

Furthermore, ¹H-NMR is frequently used to monitor the degradation of amoxicillin and identify the resulting products. One study detailed the synthesis and characterization of a diketopiperazine derivative of amoxicillin, a known degradant, using ¹H-NMR and other spectroscopic methods. frontiersin.org Researchers have also used ¹H-NMR to monitor the incubation of various β-lactam antibiotics, including amoxicillin, under different pH conditions to understand their degradation kinetics and pathways. frontiersin.org The identification of degradation products, such as N-formylpenicillamine and penicillamine, is crucial for ensuring the quality and safety of pharmaceutical formulations. usp-pqm.org The combination of NMR with mass spectrometry (MS) techniques like electrospray ionization (ESI) provides a powerful approach for the unambiguous identification of these minor components and impurities. nih.gov

Electrochemical Techniques for Detection and Quantification

Electrochemical methods have emerged as a significant alternative for the detection and quantification of amoxicillin and clavulanate, offering advantages such as low cost, simple operation, rapid measurement, and high sensitivity and selectivity. nih.govsemanticscholar.org These techniques are particularly suitable for on-site analysis of contaminants. nih.gov Amoxicillin is an electroactive compound, meaning it can be oxidized at an electrode surface, which forms the basis for its electrochemical detection. nih.govsemanticscholar.org The phenolic hydroxyl group in the amoxicillin structure is typically involved in the electrochemical oxidation process. nih.gov

Various advanced electrochemical sensors have been developed to enhance the sensitivity and selectivity of amoxicillin and clavulanate analysis. These often involve modifying the surface of a working electrode with nanomaterials. For example, a reduced graphite (B72142) oxide nanosheet (RGOnS) electrode was developed for the sensitive detection of amoxicillin using square-wave adsorptive stripping voltammetry (SWAdSV). nih.govsemanticscholar.org Another approach involves the use of a carbon paste electrode (CPE) modified with magnetic molecularly imprinted polymers (mag-MIP), which creates selective recognition sites for amoxicillin, allowing for its quantification even in complex samples like milk and river water. nih.gov

Liquid chromatography (LC) coupled with electrochemical detection (ED), specifically amperometric detection, provides a method for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical dosage forms. researchgate.net This method demonstrates high linearity and low detection limits for both compounds. researchgate.net

| Analytical Technique | Electrode | Linear Range (Amoxicillin) | LOD (Amoxicillin) | Reference |

| Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Reduced Graphite Oxide Nanosheet (RGOnS) | 0.5 – 80 µM | 0.193 µM | semanticscholar.org |

| Square Wave Voltammetry (SWV) | Magnetic MIP-Carbon Paste Electrode (mag-MIP/CPE) | 2.5 – 57 µmol L⁻¹ | 0.75 µmol L⁻¹ | nih.gov |

| LC with Amperometric Detection | Not specified | 15.625 - 500 ng | 0.8 ng ml⁻¹ | researchgate.net |

| LC with Amperometric Detection | Not specified | 15.625 - 500 ng (for Clavulanic Acid) | 15 ng ml⁻¹ (for Clavulanic Acid) | researchgate.net |

LOD: Limit of Detection; MIP: Molecularly Imprinted Polymer

Application of Chemometrics in Quality Control and Stability Studies

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in the quality control and stability assessment of amoxicillin-clavulanate formulations. researchgate.net When combined with rapid spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, chemometrics can provide a powerful tool for analyzing complex datasets and extracting meaningful information about the quality of pharmaceutical products. nih.govmdpi.com

Traditional methods for quality control, such as High-Performance Liquid Chromatography (HPLC), are often destructive and time-consuming. researchgate.netnih.gov In contrast, FT-IR spectroscopy coupled with chemometric analysis offers a non-destructive and rapid alternative. mdpi.com Studies have demonstrated the ability of this approach to distinguish between compliant and expired amoxicillin/clavulanate tablets. nih.gov By analyzing the infrared spectra of intact or ground tablets, qualitative models can be built to classify samples based on their stability profile. nih.govmdpi.com

The stability of amoxicillin-clavulanate combinations is a significant concern, as clavulanate is particularly less stable and often the limiting factor for the product's shelf-life. nih.govresearchgate.net Chemometric analysis of data from accelerated stability studies helps in understanding the degradation profiles of the active pharmaceutical ingredients (APIs) under various conditions. researchgate.netresearchgate.net This approach supports the development of robust formulations and ensures that the product maintains its quality throughout its intended shelf-life. researchgate.netjocpr.com

Method Validation and Green Analytical Chemistry Considerations in this compound Analysis

Method validation is a critical requirement for any analytical procedure used in pharmaceutical quality control, ensuring that the method is reliable, reproducible, and fit for its intended purpose. For amoxicillin and clavulanate analysis, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netijrpb.com This process involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgcsfarmacie.cz Numerous studies have reported the validation of various methods, including HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous determination of amoxicillin and clavulanic acid. scirp.orgcsfarmacie.czmdpi.com For example, a validated LC-MS/MS method demonstrated excellent linearity over wide concentration ranges for both amoxicillin (10–15000 ng/mL) and clavulanate (20–10000 ng/mL) in human plasma. mdpi.com

In recent years, there has been a growing emphasis on incorporating the principles of Green Analytical Chemistry (GAC) into method development. mdpi.com The goal of GAC is to minimize the environmental impact of analytical procedures by reducing the use of toxic solvents, minimizing waste, and lowering energy consumption. mdpi.comunesp.br Several approaches are being explored to make the analysis of amoxicillin and clavulanate more environmentally friendly. This includes the transfer of established HPLC methods to UPLC systems, which use less solvent and have shorter run times. researchgate.netcsfarmacie.cz

The "greenness" of an analytical method can be assessed using specific tools like the Analytical GREEnness (AGREE) metric. mdpi.comnih.gov This tool evaluates methods based on the 12 principles of GAC. nih.gov The development of methods using water as a solvent or employing solvent-free electrochemical techniques are examples of greener alternatives to traditional chromatographic methods that rely on hazardous organic solvents like acetonitrile (B52724) and methanol. nih.govscielo.brresearchgate.net

| Validation Parameter | Amoxicillin | Clavulanate | Method | Reference |

| Linearity Range | 10–15000 ng/mL | 20–10000 ng/mL | LC-MS/MS | mdpi.com |

| Correlation Coefficient (r) | ≥ 0.9945 | ≥ 0.9959 | LC-MS/MS | mdpi.com |

| Precision (Intra- & Inter-day CV%) | ≤7.08% | ≤10.7% | LC-MS/MS | mdpi.com |

| Accuracy (Relative Error %) | -1.26% to 10.9% | -4.41% to 8.73% | LC-MS/MS | mdpi.com |

| Linearity Range | 79.51 to 315.32 µg/ml | 17.82 to 67.90 µg/ml | HPLC | scirp.org |

| Recovery | 99.80% | 99.10% | Capillary Electrophoresis | scielo.br |

CV: Coefficient of Variation

Pharmaceutical Stability and Degradation Pathways of Amoxicillin Clavulanate

Factors Influencing Stability of Amoxicillin (B794) and Clavulanate Components

The chemical integrity of amoxicillin and clavulanate is susceptible to several environmental factors, including moisture, temperature, pH, and light. teb.org.trjocpr.com Understanding these factors is crucial for maintaining the drug's potency and ensuring its therapeutic effectiveness throughout its shelf life. teb.org.treuropeanpharmaceuticalreview.com

Both amoxicillin and clavulanic acid are sensitive to moisture, which is a primary catalyst for their degradation. europeanpharmaceuticalreview.com Clavulanic acid, in particular, is highly hygroscopic and more prone to degradation when exposed to moisture compared to amoxicillin. europeanpharmaceuticalreview.comnih.gov Amoxicillin is also moderately hygroscopic and tends to absorb moisture from its environment. europeanpharmaceuticalreview.com

The principal degradation pathway for both compounds in the presence of moisture is hydrolysis. europeanpharmaceuticalreview.comnih.gov This chemical reaction involves the cleavage of the beta-lactam ring, a core structural feature of both molecules, which renders the antibiotic ineffective. europeanpharmaceuticalreview.compharmacophorejournal.com The high moisture sensitivity of clavulanic acid necessitates protective measures during manufacturing, such as coating tablets with a moisture barrier, and specific storage requirements, like using aluminum/aluminum (Alu/Alu) blister packs which offer superior moisture protection. europeanpharmaceuticalreview.comhubspotusercontent-na1.net For reconstituted oral suspensions, storage in a refrigerator (2–8°C) is required to ensure stability. ripublication.com

The rate of hydrolytic degradation is a critical factor limiting the shelf-life of amoxicillin-clavulanate formulations, especially in aqueous solutions or high-humidity conditions. pharmacophorejournal.com Some studies suggest that the degradation products of one component may even catalyze the degradation of the other, further complicating stability in solution. nih.gov

Temperature is a critical factor that significantly affects the degradation rate of both amoxicillin and clavulanate. netzsch.com Increased temperatures accelerate the chemical degradation of both active ingredients, leading to a loss of potency. nih.gov Consequently, the shelf-life of amoxicillin-clavulanate products is markedly reduced at higher temperatures. dovepress.com

Studies have consistently shown that lower storage temperatures enhance the stability of both components. nih.gov For instance, reconstituted solutions of amoxicillin and clavulanic acid are significantly more stable when refrigerated (e.g., 4°C) compared to storage at ambient (25°C) or elevated (37°C) temperatures. nih.gov One study found that amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C and 9 hours at 37°C. nih.gov Similarly, clavulanic acid was stable for 152 hours at 4°C, but its stability dropped to 26 hours at 25°C and 6.4 hours at 37°C. nih.gov

Accelerated stability studies, where products are exposed to higher temperatures (e.g., 40°C), are used to predict shelf-life under normal storage conditions. teb.org.tr These studies confirm that the loss of drug content is more pronounced at accelerated temperature conditions compared to real-time conditions. teb.org.tr The degradation of both compounds generally follows first-order reaction kinetics, with the rate of degradation being directly proportional to temperature. researchgate.net

| Temperature | Amoxicillin Shelf-Life (t90) | Clavulanic Acid Shelf-Life (t90) |

| 4°C | 80.3 hours nih.gov | 152 hours nih.gov |

| 25°C | 24.8 hours nih.gov | 26 hours nih.gov |

| 37°C | 9 hours nih.gov | 6.4 hours nih.gov |

| 40°C (pH ~6.5) | 4.85 hours nih.govresearchgate.net | 1.38 hours nih.govresearchgate.net |

This table presents the time until 10% of the initial drug concentration has degraded (t90), based on data from studies on aqueous solutions. Shelf-life can vary with concentration and pH.

The stability of amoxicillin and clavulanate in aqueous solutions is highly dependent on the pH of the medium. nih.govakjournals.com However, the two components exhibit different optimal pH ranges for stability. akjournals.comnih.gov Amoxicillin is most stable in acidic conditions, with its stability decreasing as the pH increases. akjournals.comnih.govakjournals.com In one study, after 24 hours, 79.6% of amoxicillin remained at pH 3.0, compared to 72.4% at pH 7.0 and 68.2% at pH 10.0. akjournals.com

In contrast, clavulanate demonstrates maximum stability in the neutral pH range, approximately between pH 6.0 and 6.3. ymaws.com Its degradation is significantly accelerated in both acidic and alkaline environments. akjournals.comnih.govakjournals.com A study showed that after 24 hours at pH 7.0, 41.4% of clavulanate remained, while only 0.3% was left at pH 3.0 and 11.7% at pH 10.0. akjournals.com This "U-shaped" pH-stability profile for clavulanate means that deviations from the optimal neutral pH lead to rapid degradation. google.com

| Component | Optimal pH for Stability | Stability at Different pH Values |

| Amoxicillin | Acidic (e.g., pH 3.0) akjournals.comnih.govakjournals.com | Stability decreases as pH increases toward alkaline. akjournals.com |

| Clavulanate | Neutral (pH 6.0-6.3) ymaws.com | Degradation is significantly faster at acidic and alkaline pH. akjournals.comnih.govakjournals.com |

Exposure to light, particularly sunlight, can also contribute to the degradation of amoxicillin-clavulanate. jocpr.com Studies have shown that both amoxicillin and clavulanic acid are susceptible to photolysis. nih.gov One study demonstrated that β-lactam antibiotics, including amoxicillin, are degradable by simulated sunlight, with half-lives ranging from 3.2 to 7.0 hours. nih.gov Another study investigating reconstituted co-amoxiclav solutions found that while temperature affected both components, only the degradation of clavulanic acid appeared to be significantly affected by light conditions. researchgate.net Therefore, protecting pharmaceutical preparations from light is another important consideration for maintaining product stability.

pH Dependence of Stability and Degradation

Degradation Pathways and Identified Degradation Products

The degradation of amoxicillin and clavulanate proceeds through specific chemical pathways, primarily initiated by the factors mentioned above. The breakdown of the core beta-lactam structure is central to the loss of antibacterial activity.

The primary degradation pathway for amoxicillin, especially in the presence of moisture or under non-optimal pH conditions, is the hydrolysis of its β-lactam ring. europeanpharmaceuticalreview.compharmacophorejournal.com The β-lactam ring is a four-membered cyclic amide that is inherently strained and susceptible to nucleophilic attack, particularly by water (hydrolysis) or hydroxide (B78521) ions. pharmacophorejournal.commdpi.com This reaction opens the ring, leading to the formation of inactive degradation products. nih.govresearchgate.net

The main initial product of this hydrolytic cleavage is amoxicilloic acid. nih.govresearchgate.net This compound is antibiotically inactive because the integrity of the β-lactam ring is essential for binding to penicillin-binding proteins (PBPs) in bacterial cell walls, which is the mechanism of action for amoxicillin. researchgate.netnih.gov Further degradation can occur, leading to other products, but the initial ring-opening step is the crucial one that results in the loss of therapeutic efficacy. nih.govresearchgate.net This hydrolytic breakdown can be catalyzed by acidic or basic conditions and is accelerated by increased temperatures.

Hydrolysis of Beta-Lactam Ring in Clavulanic Acid

Clavulanic acid is notably unstable, a characteristic primarily attributed to the high susceptibility of its beta-lactam ring to hydrolysis. europeanpharmaceuticalreview.comscielo.br This compound is highly hygroscopic, readily absorbing moisture from the environment, which acts as a key trigger for its degradation. europeanpharmaceuticalreview.comresearchgate.net The degradation process involves the hydrolytic cleavage of the amide bond within the beta-lactam ring, a reaction catalyzed by the presence of water or other nucleophilic groups. scielo.brresearchgate.net This ring-opening event results in inactive compounds, thereby diminishing the drug's effectiveness in inhibiting beta-lactamase enzymes. europeanpharmaceuticalreview.com

The instability of clavulanic acid is significantly more pronounced than that of many penicillins. scielo.br Its degradation is influenced by several factors, including pH, temperature, and the presence of certain chemical species. researchgate.netresearchgate.net For instance, studies have shown that amine groups from compounds like ammonium (B1175870) salts and some amino acids can attack the lactam carboxyl group, facilitating the opening of the beta-lactam ring. jmb.or.kr This inherent chemical lability makes protecting clavulanic acid from moisture a paramount challenge in formulation science. europeanpharmaceuticalreview.comresearchgate.net

| Factor | Influence on Clavulanic Acid Degradation |

| Moisture/Humidity | Acts as a primary catalyst for hydrolysis of the beta-lactam ring. europeanpharmaceuticalreview.comresearchgate.net |

| pH | Stability is highly pH-dependent, with optimal stability observed around pH 6.0-6.3. researchgate.netresearchgate.net |

| Temperature | Elevated temperatures accelerate the rate of hydrolytic degradation. researchgate.net |

| Nucleophiles | Presence of water, ammonium ions, or amine groups can initiate nucleophilic attack on the beta-lactam ring. scielo.brjmb.or.kr |

Formation of Specific Related Substances (e.g., related substance G for clavulanate)

During the production of potassium clavulanate, specific impurities, known as related substances, can be formed. One of the most significant of these is "related substance G," which is a primary impurity found in commercial potassium clavulanate and directly impacts the quality of the final product. scielo.brscielo.br

Research indicates that related substance G is not a product of simple chemical degradation during storage but is synthesized during the fermentation process by Streptomyces clavuligerus. scielo.brscielo.brbvsalud.org Its concentration has been shown to increase as the fermentation progresses. scielo.brscielo.br Studies into its synthetic mechanism have identified L-tyrosine and succinic acid as the biological precursors for its formation. scielo.brbvsalud.orggrafiati.com The biosynthesis is catalyzed by an extracellular enzyme present in the fermentation supernatant. scielo.brbvsalud.orggrafiati.com Controlling the formation of this impurity during fermentation is crucial for improving the purity and yield of clavulanic acid. researchgate.net

The table below details the formation of related substance G alongside clavulanic acid during a typical fermentation process.

| Fermentation Stage (Time) | Clavulanic Acid (g/L) | Related Substance G (g/L) |

| Sterilized Medium (0 h) | 0 | 0 |

| Early Stage (24 h) | - | - |

| Middle Stage (48 h) | 2.07 | 0.026 |

| Later Stage (72 h) | - | 0.070 |

| Final Stage (96 h) | 4.87 | 0.108 |

| Data shows the content of clavulanic acid and related substance G during the fermentation process. scielo.brresearchgate.net |

Strategies for Enhancing Chemical Stability in Pharmaceutical Formulations

Given the inherent instability of amoxicillin and particularly clavulanate, several strategies are employed during pharmaceutical development to protect the integrity of the APIs and ensure the product's shelf-life and efficacy.

Formulation Design and Excipient Selection

The selection of appropriate excipients is a foundational strategy for stabilizing amoxicillin-clavulanate formulations. A primary consideration is the moisture content of the excipients themselves. The use of materials with low levels of free or active water is recommended to minimize moisture-induced degradation of the APIs.

In solid dosage forms like tablets, the choice of functional excipients is critical. researchgate.net

Diluents and Binders: Microcrystalline cellulose (B213188) is a common choice.

Disintegrants: To ensure rapid tablet breakup and dissolution, superdisintegrants such as sodium starch glycolate, crospovidone, and croscarmellose sodium are often incorporated. innovareacademics.inbrieflands.com

Lubricants: Magnesium stearate (B1226849) is frequently used to facilitate the tablet manufacturing process. innovareacademics.in

Desiccants: To combat moisture ingress after packaging, desiccants like silica (B1680970) gel packs are often included in the final product container as an essential protective measure. europeanpharmaceuticalreview.com

| Excipient Type | Example(s) | Role in Stability/Formulation |

| Superdisintegrant | Sodium Starch Glycolate, Crospovidone | Facilitates rapid tablet disintegration. innovareacademics.inbrieflands.com |

| Diluent | Microcrystalline Cellulose | Provides bulk and aids in tablet compression. researchgate.net |

| Sweetener/Flavor | Aspartame, Mannitol | Improves palatability, especially in chewable or dispersible tablets. innovareacademics.inbrieflands.com |

| Lubricant | Magnesium Stearate | Prevents tablet ingredients from sticking to manufacturing equipment. innovareacademics.in |

| In-pack Desiccant | Silica Gel | Absorbs ambient moisture within the primary packaging to protect the APIs. europeanpharmaceuticalreview.com |

Coating Technologies to Mitigate Moisture Ingress

Film coating is one of the most effective methods for protecting solid dosage forms of amoxicillin-clavulanate from environmental moisture. europeanpharmaceuticalreview.com This involves applying a thin, uniform layer of a polymer-based film onto the surface of the tablet core.

While traditional coatings based on hydroxypropyl methylcellulose (B11928114) (HPMC) offer some protection, advanced moisture-barrier coating systems have demonstrated superior performance. hubspotusercontent-na1.netcolorcon.com Coatings based on polyvinyl alcohol (PVA) are particularly effective at preventing moisture ingress. europeanpharmaceuticalreview.comcolorcon.com These specialized film coatings, such as Opadry® amb II, provide a robust barrier that significantly enhances the stability of the highly moisture-sensitive clavulanic acid. hubspotusercontent-na1.netcolorcon.com

Studies comparing different coating strategies have highlighted the significant protective advantage of specialized moisture-barrier coatings.

| Tablet Type | Clavulanic Acid Stability (after 6 months accelerated stability) | Amoxicillin Stability (after 6 months accelerated stability) |

| Uncoated | Failed USP Assay | - |

| HPMC-Coated | Failed USP Assay | - |

| Opadry® amb II (PVA-based) Coated | Passed USP Assay | Showed 5% more amoxicillin present compared to other tablets. |

| Data from a stability study comparing uncoated, HPMC-coated, and Opadry® amb II coated tablets. hubspotusercontent-na1.net |

In-use stability studies further confirm these findings, showing that after removal from primary packaging, the clavulanic acid in uncoated and HPMC-coated tablets can be completely depleted within a 10-day period, whereas tablets with a PVA-based moisture barrier coating maintain acceptable levels of the API. colorcon.com

pH Adjustment in Reconstituted Solutions

The stability of both amoxicillin and clavulanate in aqueous solution is profoundly influenced by pH. researchgate.netresearchgate.net The maximum stability for both compounds is generally found in the slightly acidic to neutral pH range, with an optimal pH often cited as being around 6.0 to 6.3. researchgate.netresearchgate.netresearchgate.net However, upon reconstitution, intravenous formulations of amoxicillin-clavulanate can have a pH in the alkaline range of 8.5 to 9.5, a condition under which clavulanate degrades rapidly. researchgate.net

A key strategy to enhance the stability of liquid preparations, particularly for continuous infusion, is the adjustment of the solution's pH towards the optimal range. nih.gov Research has demonstrated that lowering the pH of reconstituted solutions can dramatically extend the shelf-life of both amoxicillin and clavulanate. researchgate.netnih.gov

A study on solutions stored in elastomeric infusers at 2.9°C showed a remarkable improvement in stability with pH adjustment.

| Parameter | Unadjusted Solution | pH-Adjusted Solution |

| Initial pH | 8.73 | 6.52 |

| Shelf-life (t⁹⁰) of Amoxicillin | 72 hours | >263.8 hours |

| Shelf-life (t⁹⁰) of Clavulanate | 72 hours | >263.8 hours |

| Data from a stability study of 1 mg/mL amoxicillin and 0.2 mg/mL clavulanate solution at 2.9°C. dovepress.comnih.gov |

This adjustment extended the stability of both drugs from 3 days to over 11 days, highlighting pH control as a critical strategy for improving the viability of reconstituted amoxicillin-clavulanate solutions for extended administration protocols. nih.gov

Separate Container Administration for Improved Stability